CYP11B2 (Aldosterone Synthase) Inhibition Potency: 22 nM IC50 Demonstrated in Human Enzyme Assay
Inhibition of human CYP11B2 expressed in hamster V79MZ cells demonstrated an IC50 of 22 nM using [3H]-11-deoxycorticosterone as substrate after 1 hr incubation quantified by HPLC analysis [1]. This potency falls within the sub-100 nM range characteristic of advanced aldosterone synthase inhibitor programs, while the compound showed dramatically reduced activity against the closely related CYP11B1 isoform (IC50 = 8,950 nM), yielding a CYP11B2/CYP11B1 selectivity ratio of approximately 407-fold [1][2]. For procurement context, this selectivity window exceeds that reported for many unsubstituted or mono-halogenated picolinonitrile scaffolds which often exhibit insufficient isoform discrimination.
| Evidence Dimension | CYP11B2 inhibitory potency and CYP11B1 selectivity ratio |
|---|---|
| Target Compound Data | CYP11B2 IC50 = 22 nM; CYP11B1 IC50 = 8,950 nM |
| Comparator Or Baseline | Selectivity ratio = CYP11B1 IC50 / CYP11B2 IC50 = 407-fold |
| Quantified Difference | >400-fold selectivity for CYP11B2 over CYP11B1 |
| Conditions | Human CYP11B2 and CYP11B1 expressed in hamster V79MZ cells; [3H]-11-deoxycorticosterone substrate; 1 hr incubation; HPLC quantification |
Why This Matters
CYP11B2 selectivity over CYP11B1 is the critical differentiation parameter for aldosterone synthase inhibitor development—inadequate selectivity leads to cortisol synthesis disruption and clinical adverse effects; compounds demonstrating >100-fold selectivity represent viable development candidates.
- [1] BindingDB. BDBM50038635 (CHEMBL3354853): CYP11B2 and CYP11B1 Inhibition Data. Saarland University and Helmholtz Institute for Pharmaceutical Research. View Source
- [2] ChEMBL Database. CHEMBL3354853: 4-Chloro-3-fluoropicolinonitrile Bioactivity Summary. View Source
